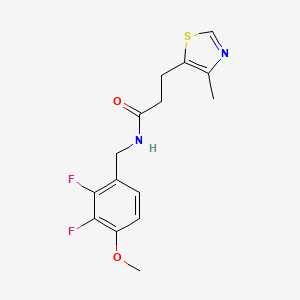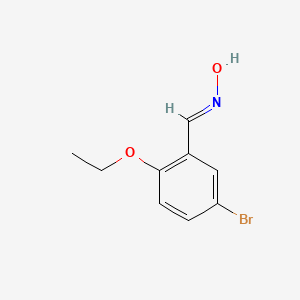![molecular formula C20H33N7 B5603907 ({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5603907.png)
({4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound likely possesses significant biological or chemical interest due to its structural components. Compounds with pyrimidine, piperidine, and triazole cores often exhibit a wide range of biological activities and chemical properties, making them valuable in pharmaceuticals, agriculture, and material science.
Synthesis Analysis
The synthesis of compounds with similar structures typically involves multi-step chemical reactions including condensation, cyclization, and substitution reactions. For instance, compounds with pyrimidine and piperidine units can be synthesized through the reaction of amino-substituted pyrimidines with aldehydes or ketones in the presence of acid or base catalysts. Triazole rings can be formed via azide-alkyne cycloaddition reactions, known as click chemistry (Trilleras et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds containing pyrimidine, piperidine, and triazole rings often exhibit planarity or near-planarity in the pyrimidine and triazole units, with piperidine rings adopting chair or boat conformations. Hydrogen bonding, π-π stacking, and dipole-dipole interactions significantly influence the crystal packing and molecular conformation in the solid state (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Compounds with these cores participate in a variety of chemical reactions, including nucleophilic substitution, electrophilic addition, and cycloaddition. The presence of multiple functional groups allows for further derivatization and functionalization, leading to a wide array of chemical properties and reactivities. These compounds can act as ligands, forming complexes with metals, or as intermediates in the synthesis of more complex molecules (Sadek et al., 2023).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and stability of these compounds depend on their molecular structure. The presence of heteroatoms and functional groups affects the polarity, solubility in different solvents, and thermal stability. Compounds with pyrimidine and triazole rings tend to have moderate to high melting points due to strong intermolecular interactions (Ji, 2006).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and photophysical properties, are influenced by the electronic nature of the pyrimidine, piperidine, and triazole rings. The electron-withdrawing or electron-donating effects of substituents on these rings alter the compound's reactivity and interaction with other molecules. Their potential to participate in hydrogen bonding and coordinate to metal ions also plays a crucial role in their chemical behavior (Maldonado et al., 2009).
Eigenschaften
IUPAC Name |
1-[4-ethyl-5-[1-(6-methyl-2-propylpyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N7/c1-6-8-17-21-15(3)13-18(22-17)26-11-9-16(10-12-26)20-24-23-19(14-25(4)5)27(20)7-2/h13,16H,6-12,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAOQUBPKVUWPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCC(CC2)C3=NN=C(N3CC)CN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)
![{1-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5603848.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]pyridazine](/img/structure/B5603860.png)
![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)
![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)
![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)


![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)
![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)
![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)
![4-methyl-5-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-phenylpyrimidine](/img/structure/B5603918.png)
